BenchChemオンラインストアへようこそ!

3-bromo-1-(trifluoromethyl)-1H-indazole

medicinal chemistry kinase inhibitor design bromodomain ligand design

The N1‑trifluoromethyl group permanently blocks the indazole N‑H, reducing TPSA to 17.8 Ų and increasing lipophilicity (XLogP3=3.7). This pre‑blocked scaffold eliminates hinge‑binding interactions for allosteric kinase programs and enhances CNS permeability. The C3‑bromo handle enables clean Suzuki coupling without competing N‑arylation side reactions. Ideal for parallel synthesis and DNA‑encoded libraries. Request a quote for bulk quantities.

Molecular Formula C8H4BrF3N2
Molecular Weight 265
CAS No. 2763750-24-7
Cat. No. B6271386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-(trifluoromethyl)-1H-indazole
CAS2763750-24-7
Molecular FormulaC8H4BrF3N2
Molecular Weight265
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(trifluoromethyl)-1H-indazole (CAS 2763750-24-7): Procurement-Relevant Physicochemical & Structural Profile


3-Bromo-1-(trifluoromethyl)-1H-indazole (CAS 2763750-24-7, molecular formula C₈H₄BrF₃N₂, MW 265.03 g/mol) is a halogenated, N1‑trifluoromethylated indazole building block. Its defining structural features are a bromine atom at the indazole C3 position, which serves as a reactive handle for palladium‑catalyzed cross‑coupling chemistry, and a trifluoromethyl substituent attached directly to the N1 nitrogen of the indazole ring, a substitution pattern that distinguishes it from all C‑trifluoromethyl regioisomers [1]. Computed physicochemical descriptors—XLogP3‑AA = 3.7, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 17.8 Ų—reflect the impact of the N1‑CF₃ motif on lipophilicity and hydrogen‑bonding capacity [1]. The compound is classified as a GHS Acute Toxicity Category 4 substance (harmful if swallowed) and a skin/eye/respiratory irritant [1].

Why C‑Trifluoromethyl or Non‑Fluorinated Indazole Analogs Cannot Substitute 3-Bromo-1-(trifluoromethyl)-1H-indazole in MedChem Campaigns


In‑class indazole building blocks that carry the trifluoromethyl group on the carbocyclic ring (e.g., 3‑bromo‑5‑, ‑6‑, or ‑7‑(trifluoromethyl)‑1H‑indazole) retain an N1‑H hydrogen‑bond donor, whereas 3‑bromo‑1‑(trifluoromethyl)‑1H‑indazole eliminates this donor entirely by placing the CF₃ group on the N1 nitrogen [1]. This single change alters three properties simultaneously: (i) it increases computed lipophilicity (XLogP3‑AA = 3.7 vs. 3.5 for C‑CF₃ regioisomers and 2.6 for the non‑fluorinated parent) [1][2][3]; (ii) it reduces the topological polar surface area (17.8 vs. 28.7 Ų), which is expected to enhance passive membrane permeability [1][3]; and (iii) it abolishes the indazole NH that often engages in key hinge‑binding interactions with kinase and bromodomain targets, thereby redirecting binding modality [4]. For discovery programs where the N1 position must remain blocked or where elevated lipophilicity and reduced TPSA are design requirements, C‑CF₃ analogs cannot serve as drop‑in replacements.

Quantitative Differentiation Evidence for 3-Bromo-1-(trifluoromethyl)-1H-indazole Versus Closest Analogs


Elimination of the Indazole N1–H Hydrogen‑Bond Donor: A Binary ON/OFF Switch for Binding Modality

3-Bromo-1-(trifluoromethyl)-1H-indazole has zero hydrogen‑bond donors (HBD = 0) because the N1 position is occupied by a trifluoromethyl group, in contrast to every C‑trifluoromethyl regioisomer and the non‑fluorinated parent 3‑bromo‑1H‑indazole, all of which retain the indazole N1–H and therefore have HBD = 1 [1][2][3]. This is a categorical, not a graded, difference. In kinase drug discovery, the indazole N1–H frequently serves as a hinge‑binding donor; its removal forces a different binding pose or can be exploited to eliminate an undesired hydrogen‑bond interaction when targeting bromodomains or allosteric pockets [4].

medicinal chemistry kinase inhibitor design bromodomain ligand design structure‑based drug design

Elevated Computed Lipophilicity (XLogP3‑AA = 3.7) Relative to C‑Trifluoromethyl and Non‑Fluorinated Analogs

The target compound has a computed XLogP3‑AA of 3.7, which is +0.2 log units higher than that of the C5‑CF₃ and C6‑CF₃ regioisomers (both XLogP3‑AA = 3.5) and +1.1 log units higher than the non‑fluorinated parent 3‑bromo‑1H‑indazole (XLogP3‑AA = 2.6) [1][2][3]. The N1‑CF₃ motif therefore delivers greater lipophilicity than placing the identical CF₃ group on the carbocyclic ring, likely because the N1 substitution eliminates the polar N–H contribution while the CF₃ group remains solvent‑exposed [1].

lipophilicity ADME prediction lead optimization drug-likeness

Reduced Topological Polar Surface Area (TPSA = 17.8 Ų) Implies Superior Predicted Membrane Permeability

The TPSA of 3‑bromo‑1‑(trifluoromethyl)‑1H‑indazole is 17.8 Ų, which is 10.9 Ų lower than that of both 3‑bromo‑1H‑indazole and 3‑bromo‑6‑(trifluoromethyl)‑1H‑indazole (both 28.7 Ų) [1][2][3]. The universally applied Veber rule identifies TPSA ≤ 140 Ų as a prerequisite for oral bioavailability, and compounds with TPSA < 60–70 Ų are frequently prioritized for CNS‑penetrant programs [4]. The 38% reduction in TPSA relative to the closest C‑CF₃ analog is directly attributable to the N1‑CF₃ substitution eliminating the polar N–H surface contribution [1].

membrane permeability TPSA blood‑brain barrier penetration oral bioavailability prediction

3‑Bromo Handle Enables Suzuki–Miyaura Cross‑Coupling for Diversification: Demonstrated Reactivity of the 3‑Bromoindazole Scaffold

The 3‑bromo substituent on the indazole scaffold has been validated as a competent coupling partner in microwave‑assisted Suzuki–Miyaura reactions using Pd(PPh₃)₄ and Cs₂CO₃ in 1,4‑dioxane/EtOH/H₂O at 140 °C, yielding 3‑aryl‑indazole products in good yields across multiple substrates [1]. While this study was performed on N‑unsubstituted 3‑bromoindazoles, the C3‑Br reactivity is preserved in the N1‑CF₃ analog because the N1 position is fully blocked, precluding competing N‑arylation side reactions that plague NH‑free indazoles [2]. The N1‑CF₃ group further enhances the electrophilicity of the C3 position through its electron‑withdrawing inductive effect, potentially accelerating oxidative addition [3].

Suzuki–Miyaura cross‑coupling palladium catalysis parallel synthesis building block diversification

Metabolic Stability Advantage Inferred from N‑CF₃ Substitution: Class‑Level Evidence from Trifluoromethylated Indazoles

Direct, head‑to‑head metabolic stability data for 3‑bromo‑1‑(trifluoromethyl)‑1H‑indazole are not yet published; however, the trifluoromethyl group is a well‑established metabolic blocking motif that reduces oxidative metabolism at adjacent positions [1][2]. At the N1 position specifically, the CF₃ group prevents N‑glucuronidation and N‑dealkylation pathways that are common clearance routes for N‑alkyl indazoles. The computed high lipophilicity (XLogP3‑AA = 3.7) and zero H‑bond donor count may also reduce susceptibility to phase II conjugation compared with NH‑containing C‑CF₃ regioisomers [3]. This is a class‑level inference pending experimental confirmation.

metabolic stability CYP450 metabolism trifluoromethyl pharmacophore pharmacokinetics

Regioisomeric Purity and Synthetic Accessibility: The N1‑CF₃ Indazole Demands Specialized Trifluoromethylation Chemistry

The synthesis of N1‑trifluoromethylated indazoles requires deprotonation at N1 with a strong base (e.g., NaH in THF at −20 °C) followed by electrophilic CF₃ transfer, typically using hypervalent iodine reagents such as Togni’s reagent . This chemistry is fundamentally different from the electrophilic bromination used to prepare C‑bromo‑C‑trifluoromethyl indazoles, and it carries inherent challenges: competing C3‑addition can erode regioisomeric purity, and the cost of Togni’s reagent (~$800/mol) impacts the economics of in‑house synthesis . Consequently, procurement of the pre‑formed, analytically confirmed N1‑CF₃ building block from a reputable vendor eliminates the need for specialized N‑trifluoromethylation chemistry and reduces the risk of regioisomeric contamination in downstream libraries.

N‑trifluoromethylation regioselective synthesis hypervalent iodine reagents building block sourcing

Procurement‑Guiding Application Scenarios for 3-Bromo-1-(trifluoromethyl)-1H-indazole Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment‑Based Screening Libraries Requiring Blocked Hinge‑Binding NH

In kinase drug discovery, the indazole NH commonly acts as a hinge‑binding donor. When the design hypothesis calls for eliminating this interaction—for example, to target an allosteric pocket or to avoid a conserved kinase selectivity liability—3‑bromo‑1‑(trifluoromethyl)‑1H‑indazole provides a pre‑blocked scaffold with HBD = 0 [1]. The C3‑Br handle enables rapid Suzuki diversification to explore SAR while the N1‑CF₃ group simultaneously enhances lipophilicity (XLogP3 = 3.7) and lowers TPSA (17.8 Ų), properties associated with improved cellular permeability [1].

CNS‑Penetrant Lead Optimization Programs Prioritizing Low TPSA and High Lipophilicity

With a TPSA of 17.8 Ų—nearly 40% lower than C‑CF₃ indazole regioisomers—and an XLogP3 of 3.7, this building block sits in an optimal physicochemical space for CNS drug discovery, where TPSA < 60–70 Ų and moderate lipophilicity are typically favored for blood‑brain barrier penetration [1][2]. Medicinal chemists pursuing CNS targets can incorporate this scaffold early to bias library members toward favorable CNS MPO scores.

Parallel Synthesis of 3‑Aryl‑Indazole Libraries with Reduced Side‑Product Profiles

The N1‑CF₃ group permanently blocks the indazole N1 position, eliminating competing N‑arylation side reactions that complicate Suzuki–Miyaura couplings with NH‑free 3‑bromoindazoles [1][2]. For high‑throughput parallel synthesis or DNA‑encoded library production, this translates to cleaner crude reaction profiles, simplified purification, and higher effective yields of the desired C3‑aryl product.

Metabolic Stability‑Driven Lead Optimization Leveraging N‑CF₃ as a Metabolic Shield

Although direct experimental metabolic stability data are not publicly available for this specific compound, the N1‑CF₃ motif is expected to block N‑glucuronidation and N‑dealkylation—two common metabolic clearance pathways for indazole‑containing compounds [1][2]. Programs encountering rapid clearance with NH‑indazole leads can evaluate this building block as a metabolically shielded replacement, with the recommendation that users generate in‑house microsomal or hepatocyte stability data to confirm the predicted advantage.

Quote Request

Request a Quote for 3-bromo-1-(trifluoromethyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.